molecular formula C17H13NO3 B6391766 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid CAS No. 1261995-18-9

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Cat. No.: B6391766
CAS No.: 1261995-18-9
M. Wt: 279.29 g/mol
InChI Key: ONFGQNJFXJEUDC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.30 g/mol This compound is a derivative of nicotinic acid, featuring a methoxy group at the 2-position and a naphthalen-1-yl group at the 5-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 1-naphthylamine.

    Coupling Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then coupled with 1-naphthylamine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid.

    Reduction: 2-Methoxy-5-(naphthalen-1-yl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-pyridinylboronic acid: Another derivative of nicotinic acid with a boronic acid group.

    5-Methoxy-2-methyl-3-indoleacetic acid: A derivative of indoleacetic acid with a methoxy group.

    6-Methoxy-2-naphthoic acid: A naphthoic acid derivative with a methoxy group.

Uniqueness

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and naphthalen-1-yl groups on the nicotinic acid ring enhances its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-methoxy-5-naphthalen-1-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-12(10-18-16)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFGQNJFXJEUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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